Deca-3,7-diene
Description
Deca-3,7-diene (C₁₀H₁₈, molecular weight 138.25 g/mol) is a linear diene with conjugated double bonds at positions 3 and 6. Its IUPAC name is 3,7-Decadiene, and it exists as stereoisomers (EE, EZ, ZZ) due to the geometry of its double bonds . The compound is synthesized via organolithium-mediated coupling reactions, as described in , where n-BuLi reacts with cis-4-heptenal to yield the diene in 51% yield (estimated via NMR) . Key spectral data include a ^1H NMR signal at δ 5.53–5.28 (m, 4H) for the olefinic protons and δ 0.97 (t, 6H) for terminal methyl groups .
This compound exhibits a boiling point of 436.52 K (163.37°C) and a logP (octanol/water partition coefficient) of 3.699, indicating moderate hydrophobicity . Its thermodynamic properties, such as ΔfH°gas (-15.29 kJ/mol) and ΔvapH° (37.77 kJ/mol), have been calculated using Joback and Crippen methods .
Properties
CAS No. |
20996-35-4 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
deca-3,7-diene |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
LCSLWNXVIDKVGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Deca-3,7-diene is a linear molecule , while TDD and dicyclopentadiene are polycyclic , introducing significant ring strain and altered reactivity.
- Synthesis of linear dienes relies on organometallic coupling, whereas polycyclic analogs often involve cycloaddition or thermal dimerization .
Physical and Thermodynamic Properties
Key Observations :
Chemical Reactivity
This compound :
- Undergoes electrophilic addition : Chlorination at -78°C yields 3,4,7,8-tetrachlorodecane .
- Stereoisomerism influences reaction pathways (e.g., E vs. Z addition) .
Tricyclo[4.2.2.0²,⁵]this compound (TDD) :
- Exhibits transannular reactivity : Bromination forms a bridged bromonium cation intermediate, leading to N-type products (11.759 kcal/mol more stable than U-type) .
- Strain from the tricyclic structure promotes unusual regioselectivity .
Dicyclopentadiene :
Stereochemical Considerations
- This compound : Stereoisomerism (EE, EZ, ZZ) affects physical properties and reactivity. For example, the EE isomer may exhibit higher symmetry and stability .
- TDD : Fixed stereochemistry due to the tricyclic framework. Syn pyramidalization of cyclobutene double bonds influences electrophilic addition .
- Dicyclopentadiene : Endo/exo isomerism in polymerization affects polymer backbone structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
